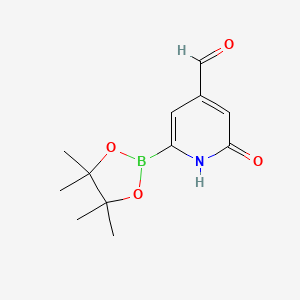![molecular formula C8H8BF3O2 B14853318 [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its chemical stability and reactivity, making it a useful reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronate ester.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid to the corresponding borane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the boronic acid with the aryl halide.
Applications De Recherche Scientifique
[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and difluoroethyl group, making it less reactive in certain coupling reactions.
4-Fluorophenylboronic Acid: Contains a single fluorine atom, which provides some stability but lacks the additional reactivity conferred by the difluoroethyl group.
2-(1,1-Difluoroethyl)phenylboronic Acid: Similar structure but without the additional fluorine atom on the phenyl ring, resulting in different reactivity and stability profiles.
Uniqueness
The presence of both the difluoroethyl group and the additional fluorine atom on the phenyl ring makes [2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid unique. These structural features enhance its reactivity and stability, making it a valuable reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C8H8BF3O2 |
|---|---|
Poids moléculaire |
203.96 g/mol |
Nom IUPAC |
[2-(1,1-difluoroethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c1-8(11,12)6-4-5(10)2-3-7(6)9(13)14/h2-4,13-14H,1H3 |
Clé InChI |
MHSXLEBGAGNZAH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)C(C)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)



![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)



![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)




![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
